Carboxyrhodamine 110 DBCO

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

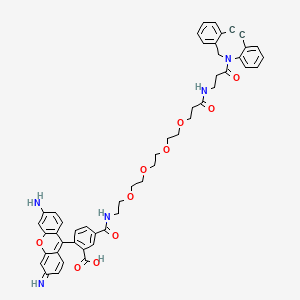

Carboxyrhodamine 110 DBCO is a green fluorescence-emitting probe used for imaging azide-tagged biomolecules via a copper-free “click reaction”. The compound consists of Carboxyrhodamine 110, a highly photostable and pH-insensitive fluorescent dye, and DBCO (Dibenzocyclooctyne), which reacts with azides to form a stable triazole . This reaction does not require a copper catalyst or elevated temperatures, making it suitable for detecting azide-tagged biomolecules under mild conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Carboxyrhodamine 110 DBCO is synthesized through a series of chemical reactions involving the conjugation of Carboxyrhodamine 110 with DBCO. The process typically involves the following steps:

Activation of Carboxyrhodamine 110: Carboxyrhodamine 110 is activated using a coupling reagent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an active ester.

Conjugation with DBCO: The activated Carboxyrhodamine 110 is then reacted with DBCO under mild conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The product is then purified using techniques such as HPLC (High-Performance Liquid Chromatography) and characterized using spectroscopic methods .

Análisis De Reacciones Químicas

Types of Reactions

Carboxyrhodamine 110 DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azides. This reaction is highly selective and biocompatible, allowing the formation of a stable triazole without the need for a copper catalyst .

Common Reagents and Conditions

Reagents: Azides, this compound

Conditions: Mild conditions, room temperature, no copper catalyst required

Major Products Formed

The major product formed from the reaction of this compound with azides is a stable triazole, which is used for imaging and labeling applications .

Aplicaciones Científicas De Investigación

Carboxyrhodamine 110 DBCO has a wide range of applications in scientific research, including:

Chemistry: Used in click chemistry for the selective labeling of azide-tagged molecules.

Medicine: Utilized in diagnostic assays and therapeutic research to track and study biomolecular interactions.

Industry: Applied in the development of fluorescent probes and sensors for various industrial applications.

Mecanismo De Acción

Carboxyrhodamine 110 DBCO exerts its effects through the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO moiety reacts with azides to form a stable triazole, enabling the detection and imaging of azide-tagged biomolecules. This reaction is highly selective and does not require a copper catalyst, making it suitable for use in biocompatible environments .

Comparación Con Compuestos Similares

Carboxyrhodamine 110 DBCO is unique due to its copper-free click reaction capability and high photostability. Similar compounds include:

Alexa Fluor 488: Another green fluorescent dye with similar excitation/emission spectra but requires a copper catalyst for click reactions.

DyLight 488: A green fluorescent dye with similar properties but less photostable compared to Carboxyrhodamine 110.

Carboxyrhodamine 110-PEG4-DBCO: A PEG-based variant of this compound used in the synthesis of PROTACs (Proteolysis Targeting Chimeras).

Propiedades

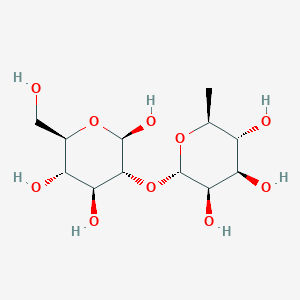

Fórmula molecular |

C50H49N5O10 |

|---|---|

Peso molecular |

879.9 g/mol |

Nombre IUPAC |

2-(3-amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoic acid |

InChI |

InChI=1S/C50H49N5O10/c51-37-12-15-40-44(30-37)65-45-31-38(52)13-16-41(45)48(40)39-14-11-35(29-42(39)50(59)60)49(58)54-20-22-62-24-26-64-28-27-63-25-23-61-21-18-46(56)53-19-17-47(57)55-32-36-7-2-1-5-33(36)9-10-34-6-3-4-8-43(34)55/h1-8,11-16,29-31,51H,17-28,32,52H2,(H,53,56)(H,54,58)(H,59,60) |

Clave InChI |

AYERTDQFRXJGCW-UHFFFAOYSA-N |

SMILES canónico |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=N)C=C6OC7=C5C=CC(=C7)N)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(E)-Benzylidene-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13717969.png)

![7-(E)-Benzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B13718010.png)

![3-[4-[2-[3-(3-Butynyl)-3H-diazirin-3-yl]ethoxy]phenyl]-3-(4-hydroxyphenyl)-6-methoxy-7-methylindolin-2-one](/img/structure/B13718061.png)